molecular formula C11H16BFO3 B6330750 2-Butoxy-4-fluoro-5-methylphenylboronic acid;  98% CAS No. 2096341-46-5

2-Butoxy-4-fluoro-5-methylphenylboronic acid; 98%

Cat. No. B6330750
CAS RN: 2096341-46-5
M. Wt: 226.05 g/mol
InChI Key: QCCNHNTUKBHAAU-UHFFFAOYSA-N
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Description

2-Butoxy-4-fluoro-5-methylphenylboronic acid is a compound used in organic synthesis .


Molecular Structure Analysis

The molecular structure of 2-Butoxy-4-fluoro-5-methylphenylboronic acid is represented by the linear formula C11H16BFO3 . The InChI code for this compound is 1S/C11H16BFO3/c1-3-4-5-16-11-7-10(13)8(2)6-9(11)12(14)15/h6-7,14-15H,3-5H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Butoxy-4-fluoro-5-methylphenylboronic acid are not detailed in the available literature, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that has been catalyzed using a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Butoxy-4-fluoro-5-methylphenylboronic acid include a molecular weight of 226.06 . The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 366.0±52.0 °C at 760 mmHg .

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for carbon-carbon bond formation. In this reaction, organoboron compounds (such as boronic acids) react with aryl or vinyl halides in the presence of a palladium catalyst. 2-Butoxy-4-fluoro-5-methylphenylboronic acid serves as a valuable boron reagent in these cross-coupling reactions, enabling the synthesis of diverse biaryl compounds. Researchers use this approach to create pharmaceutical intermediates, agrochemicals, and functional materials .

Monoarylation of Dibromoarenes

This compound participates in the monoarylation of dibromoarenes, catalyzed by palladium-phosphine complexes. The reaction involves replacing one bromine atom with an aryl group, leading to functionalized aromatic compounds. These products find applications in medicinal chemistry, materials science, and organic synthesis .

Preparation of Axially-Chiral Biarylphosphonates

Researchers utilize 2-Butoxy-4-fluoro-5-methylphenylboronic acid in asymmetric Suzuki coupling reactions. By combining it with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers, they can synthesize axially-chiral biarylphosphonates. These compounds have potential as ligands in asymmetric catalysis and drug discovery .

Hydroxyphenylnaphthols as 17ß-Hydroxysteroid Dehydrogenase Type 2 Inhibitors

The compound plays a role in the preparation of hydroxyphenylnaphthols. These derivatives serve as inhibitors of 17ß-hydroxysteroid dehydrogenase type 2 (17ß-HSD2), an enzyme involved in steroid metabolism. Inhibition of 17ß-HSD2 has implications in hormone-related disorders and cancer therapy .

Water-Accelerated Pd-Catalyzed Suzuki-Miyaura Coupling

In water-accelerated conditions, 2-Butoxy-4-fluoro-5-methylphenylboronic acid participates in Suzuki-Miyaura coupling reactions. Water as a solvent enhances the efficiency and sustainability of this transformation. Researchers explore this approach for green chemistry applications .

Functional Group Tolerant Reactions

The broad application of Suzuki-Miyaura coupling arises from its mild reaction conditions and functional group tolerance. Organoboron reagents, including this compound, are stable, readily prepared, and environmentally benign. Their rapid transmetalation with palladium(II) complexes allows for diverse transformations in organic synthesis .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-Butoxy-4-fluoro-5-methylphenylboronic acid . Personal protective equipment, including chemical impermeable gloves, should be worn, and the compound should be used only in well-ventilated areas .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Butoxy-4-fluoro-5-methylphenylboronic acid likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium, which is a key step in forming new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 2-Butoxy-4-fluoro-5-methylphenylboronic acid may play a role, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, thus affecting various biochemical pathways depending on the specific reactants and products involved .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic compounds .

Action Environment

The action of 2-Butoxy-4-fluoro-5-methylphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of oxygen, moisture, and the pH of the reaction environment . Additionally, safety data sheets recommend avoiding dust formation and ensuring adequate ventilation when handling the compound , suggesting that these factors might also influence its stability and efficacy.

properties

IUPAC Name

(2-butoxy-4-fluoro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFO3/c1-3-4-5-16-11-7-10(13)8(2)6-9(11)12(14)15/h6-7,14-15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCNHNTUKBHAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCCCC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-4-fluoro-5-methylphenylboronic acid

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